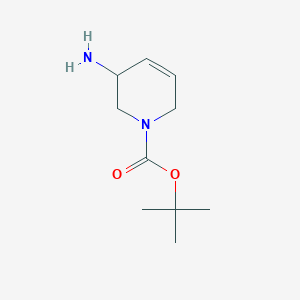

tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCVNNZVDRAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of a suitable pyridine derivative with tert-butyl chloroformate and an amine source. One common method involves the use of tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate as a starting material. This compound is reacted with an amine, such as ammonia or an alkylamine, under basic conditions to introduce the amino group .

Industrial Production Methods

Industrial production of tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the dihydropyridine ring can produce piperidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate has been explored for its potential therapeutic applications:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. Understanding these interactions could lead to the development of novel treatments for neurological disorders.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. Research indicates that tetrahydropyridine derivatives can modulate cell signaling pathways associated with tumor growth .

| Study | Findings |

|---|---|

| Cho et al. (2017) | Investigated the effects of pyrimidine derivatives in malignant pleural mesothelioma (MPM), finding significant inhibition of cell growth and apoptosis induction. |

| Seganish et al. (2015) | Identified pyrimidine derivatives with potent IRAK4 inhibition activity, suggesting potential applications in cancer therapy. |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Due to its functional groups, it can be utilized to create more complex structures that may possess enhanced biological activities or novel properties.

- Synthesis of Other Compounds : The presence of the carboxylate group allows for various chemical reactions such as nucleophilic substitution and hydrolysis, making it a versatile starting material for synthesizing related compounds .

Case Study 1: Antitumor Mechanism Exploration

Research on related tetrahydropyridine compounds has demonstrated their ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell survival pathways. This suggests that tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate may exhibit similar mechanisms worth exploring further.

Case Study 2: Neuropharmacological Potential

Studies examining the interaction of tetrahydropyridine derivatives with neurotransmitter systems have highlighted their potential as modulators of synaptic transmission. This opens avenues for developing treatments for conditions such as depression and anxiety disorders.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₀H₁₈N₂O₂.

Key Differences and Implications

Amino Group vs. Oxo/Ketone Group

The 3-amino group in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation) absent in oxo-substituted analogs like tert-butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate . The oxo group, however, facilitates reductions or condensations, making it useful in ketone-specific transformations.

Aromatic Substituents

In contrast, the unsubstituted 3-amino derivative is smaller and more polar, favoring aqueous-phase reactions.

Actividad Biológica

Tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 236.31 g/mol

- CAS Number : 2138131-88-9

The biological activity of tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Research indicates that tetrahydropyridine derivatives can exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds in this class have shown promising results against various pathogens. For instance, studies have demonstrated that certain tetrahydropyridine derivatives possess significant antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against Gram-negative bacteria and fungi such as Candida albicans .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that tetrahydropyridine derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 3-amino-1,2,3,6-tetrahydropyridine-1-carboxylate and related compounds:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several synthesized tetrahydropyridine derivatives against E. coli and C. albicans. The results indicated that the compounds exhibited varying degrees of antimicrobial activity, with the most effective derivatives showing significant inhibition zones and low MIC values. These findings suggest the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies on FaDu hypopharyngeal tumor cells revealed that certain tetrahydropyridine derivatives could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin. The mechanism was linked to the activation of specific cell signaling pathways that promote cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the tetrahydropyridine ring can enhance biological activity. For instance:

- Substituents at the C-5 position significantly influence antimicrobial potency.

- The presence of amino groups at the C-3 position appears crucial for cytotoxic effects against cancer cells.

Q & A

Q. Methodological Insight :

- Step 1 : Protect the amine group using Boc-anhydride in a polar aprotic solvent.

- Step 2 : Functionalize the tetrahydropyridine ring via nucleophilic substitution or cyclization.

- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and MS .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) of the Boc group . High-performance liquid chromatography (HPLC) assesses purity, particularly for intermediates used in drug discovery .

Q. Key Data :

- LogP : ~2.1 (predicted), indicating moderate lipophilicity for blood-brain barrier penetration.

- Half-life (t½) : >6 hours in human liver microsomes, suitable for sustained activity .

How is computational chemistry applied to design derivatives of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. Molecular docking screens potential targets (e.g., kinases, GPCRs) by simulating binding affinities. highlights the use of Schrödinger Suite for virtual screening of fluorinated analogs .

Q. Workflow :

Generate 3D conformers using OMEGA.

Dock into target protein (e.g., EGFR kinase) with Glide.

Rank derivatives based on docking scores and synthetic feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.